Thermodynamic Stability Advantage of 2-Sulfonyl-1,2,3-triazole Regioisomer Over 1-Sulfonyl Isomer: Kinetic vs Thermodynamic Product Partitioning
In the reaction of N-unsubstituted triazoles with sulfonyl chlorides, the 1-sulfonyl-1,2,3-triazole is the kinetic product, while the 2-sulfonyl-1,2,3-triazole is the thermodynamic product [1]. Elevated temperatures increase the ratio of 2-substituted to 1-substituted isomers [1]. For the target compound, the N2-methyl group locks the triazole into the 2H-tautomeric form, ensuring exclusive formation of the thermodynamically stable 2-sulfonyl regioisomer. By contrast, 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (CAS 1351676-71-5) represents the kinetically favored 1-sulfonyl isomer, which is susceptible to base-promoted 1,2-rearrangement yielding equilibrium mixtures with predominance of the 2-sulfonyl form [2].
| Evidence Dimension | Regioisomeric stability (thermodynamic vs kinetic product identity) |
|---|---|
| Target Compound Data | 2-Sulfonyl-1,2,3-triazole (thermodynamic product); N2-methyl locked, no Dimroth rearrangement possible |
| Comparator Or Baseline | 1-Sulfonyl-1,2,3-triazole (kinetic product); rearranges to 2-sulfonyl under DMAP catalysis in MeCN, equilibrium mixture with 'considerable predominance' of 2-sulfonyl form |
| Quantified Difference | 2-Sulfonyl isomer is the thermodynamically favored form; higher temperatures increase 2-/1- ratio; DMAP-catalyzed rearrangement shifts equilibrium toward 2-sulfonyl predominance |
| Conditions | Sulfonylation of N-unsubstituted triazoles with mesyl/tosyl chlorides (Tetrahedron 2015); DMAP (cat.) in MeCN for rearrangement (Heterocycles 2010) |
Why This Matters
Procurement of the 2-methyl regioisomer guarantees a single, defined chemical entity that will not undergo regioisomeric drift during storage or reaction, whereas the 1-methyl analog may rearrange, compromising synthetic reproducibility and analytical purity.
- [1] Bakulev, V. A.; et al. Reactivity of 1,2,3-triazoles towards sulfonyl chlorides. A novel approach to 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles. Tetrahedron 2015, 71 (36), 6189–6195. DOI: 10.1016/j.tet.2015.06.083. View Source
- [2] Yamauchi, M.; et al. Preparation of 2-sulfonyl-1,2,3-triazoles by base-promoted 1,2-rearrangement of a sulfonyl group. Heterocycles 2010, 80, 177–182. View Source
